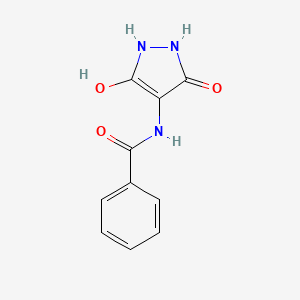
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile is a chemical compound with the molecular formula C12H4Cl2N4. It belongs to the class of pyrazine derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Méthodes De Préparation
The synthesis of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile typically involves the reaction of 3,4-dichlorobenzonitrile with diaminomaleonitrile under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced forms, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Applications De Recherche Scientifique
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
5-(3,4-Dichlorophenyl)pyrazine-2,3-dicarbonitrile can be compared with other similar compounds such as:
5,6-Bis(5-methoxythiophen-2-yl)pyrazine-2,3-dicarbonitrile: Another pyrazine derivative with different substituents.
Pyrazine-2,3-dicarbonitriles substituted with maleimide derivatives: These compounds have different substituents and exhibit unique properties
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
67823-12-5 |
|---|---|
Formule moléculaire |
C12H4Cl2N4 |
Poids moléculaire |
275.09 g/mol |
Nom IUPAC |
5-(3,4-dichlorophenyl)pyrazine-2,3-dicarbonitrile |
InChI |
InChI=1S/C12H4Cl2N4/c13-8-2-1-7(3-9(8)14)12-6-17-10(4-15)11(5-16)18-12/h1-3,6H |
Clé InChI |
YLGVMXUSXMPIRK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CN=C(C(=N2)C#N)C#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


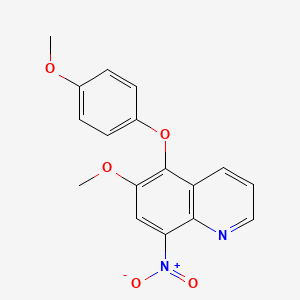
![4-Ethoxy-2-hydroxybenzo[d]oxazole](/img/structure/B12897474.png)
![2-chloro-4-fluoro-N-{[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}benzamide](/img/structure/B12897476.png)
![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)

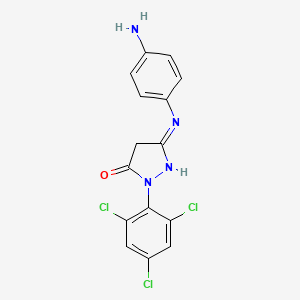
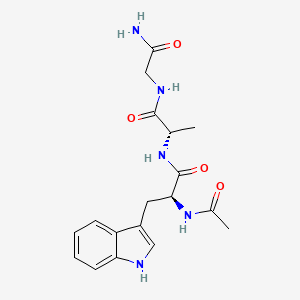
![(Cis-3-(7-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)cyclopentyl)methanol](/img/structure/B12897527.png)
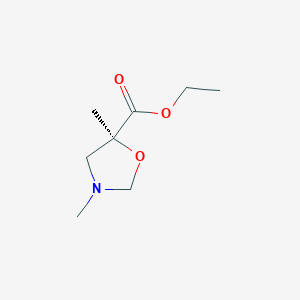
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)

![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
